molecular formula C7H8N2O3 B088026 3-(Methylamino)-4-nitrophenol CAS No. 14703-79-8

3-(Methylamino)-4-nitrophenol

Cat. No.: B088026
CAS No.: 14703-79-8
M. Wt: 168.15 g/mol
InChI Key: RLGZWWJLIPEADI-UHFFFAOYSA-N
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Description

3-(Methylamino)-4-nitrophenol: is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of a methylamino group (-NHCH3) and a nitro group (-NO2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-4-nitrophenol typically involves the nitration of 3-(Methylamino)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems for reagent addition and temperature control can further optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)-4-nitrophenol undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C)

      Conditions: The reaction is typically carried out at room temperature and atmospheric pressure.

      Product: 3-(Methylamino)-4-aminophenol

  • Substitution:

      Reagents: Alkyl halides (e.g., methyl iodide)

      Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dimethylformamide (DMF).

      Product: N-alkylated derivatives of this compound

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium

    Reduction: Sodium borohydride (NaBH4) in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products:

    Reduction: 3-(Methylamino)-4-aminophenol

    Substitution: N-alkylated derivatives

Scientific Research Applications

Chemistry: 3-(Methylamino)-4-nitrophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving nitro and amino groups. It is also employed in the development of biosensors for detecting specific biomolecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 3-(Methylamino)phenol
  • 4-Nitrophenol
  • 3-Amino-4-nitrophenol

Comparison:

  • 3-(Methylamino)-4-nitrophenol vs. 3-(Methylamino)phenol: The presence of the nitro group in this compound enhances its reactivity and potential applications in various fields compared to 3-(Methylamino)phenol.
  • This compound vs. 4-Nitrophenol: The methylamino group in this compound provides additional sites for chemical modification, making it more versatile than 4-Nitrophenol.
  • This compound vs. 3-Amino-4-nitrophenol: The methylamino group in this compound offers different electronic and steric properties compared to the amino group in 3-Amino-4-nitrophenol, leading to distinct reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(methylamino)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-6-4-5(10)2-3-7(6)9(11)12/h2-4,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGZWWJLIPEADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163577
Record name Phenol, 3-(methylamino)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14703-79-8
Record name 3-(Methylamino)-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14703-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-(methylamino)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-(methylamino)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The solution of 3-fluoro-4-nitrophenol (1 g, 6.37 mmol) in aqueous MeNH2 solution (5 mL) was stirred at 85° C. for 5 h. After cooling to room temperature, the solution was diluted with water (30 mL) and concentrated HCl added to adjust to pH 1. The resulting precipitate was collected by filtration and the solid dried under vacuum to give the crude product which was used without further purification (1.1 g, 95% yield). LCMS (m/z): 169.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a pressure vessel was added 3-fluoro-4-nitro-phenol (5.0 g, 31.82 mmol) and a 40% aqueous solution of methylamine (10 mL). The reaction mixture was stirred at 85° C. for 5 h, then it was cooled to room temperature, poured on water, and acidified to pH 1 with 1 N aqueous HCl. The resulting precipitate was filtered, washed with water, and dried in vacuo to give 5.23 g of 3-methylamino-4-nitro-phenol as an orange solid (98% yield): 1H NMR (DMSO-d6) δ 2.88 (d, 3H), 6.14 (dd, 1H), 6.17 (d, 1H), 7.96 (d, 1H), 8.25 (q, 1H), 10.8 (broad s, 1H); MS (m/z) 167 [M−H]−.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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